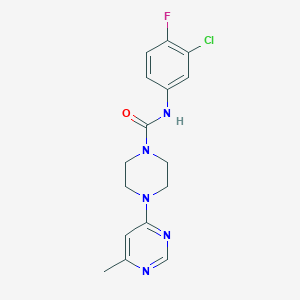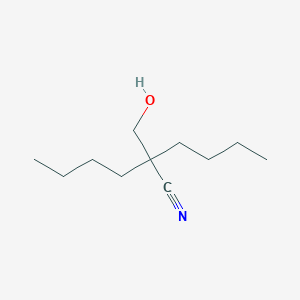
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17ClFN5O and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
- An alternative route for the synthesis of a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, has been developed. This synthesis involves coupling between specific carboxamide and ethanol derivatives (Shahinshavali et al., 2021).
Radioligands and Imaging
- Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, demonstrating the versatility of these compounds in neuroimaging applications (Gao et al., 2008).
Biological Evaluation and Activity
- Studies on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activities, highlighting the biological relevance of such compounds (Babu et al., 2015).
Structural Analysis
- The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, have been studied, demonstrating the importance of structural analysis in understanding these compounds (Ullah & Stoeckli-Evans, 2021).
Medicinal Chemistry Applications
- Piperazine-1-yl-1H-indazole derivatives, including compounds structurally similar to N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, play a significant role in medicinal chemistry, as indicated by the synthesis and docking studies of related compounds (Balaraju et al., 2019).
Mecanismo De Acción
Target of Action
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as F6257-6207 or GS-6207, is a novel, first-in-class inhibitor of the HIV-1 capsid protein (CA) . The HIV-1 capsid protein is a crucial component of the virus’s structure and plays a significant role in the viral replication cycle .
Mode of Action
F6257-6207 interacts with the HIV-1 capsid protein, inhibiting multiple CA-dependent functions essential for viral replication . This includes the inhibition of HIV assembly, proper viral capsid formation, and nuclear entry of proviral DNA . This unique, multi-stage mechanism of action makes F6257-6207 a potent inhibitor of HIV-1 .
Biochemical Pathways
The primary biochemical pathway affected by F6257-6207 is the HIV-1 replication cycle. By inhibiting the function of the HIV-1 capsid protein, F6257-6207 disrupts the assembly of new viral particles, the formation of the viral capsid, and the integration of the viral genome into the host cell’s DNA . These disruptions to the viral replication cycle result in a significant reduction in viral load .
Pharmacokinetics
The pharmacokinetic profile of F6257-6207 is characterized by potent antiviral activity, low predicted human clearance, and low aqueous solubility . These properties make it well suited for an extended-release parenteral formulation . In clinical studies, single subcutaneous doses of F6257-6207 have shown sustained delivery, with peak plasma concentrations (Tmax) ranging from 21 to 35 days and median apparent terminal half-life (t1/2) between 30 to 38 days . These pharmacokinetic properties support a dosing interval of at least 3 months .
Result of Action
The molecular and cellular effects of F6257-6207’s action include a significant reduction in viral load and the potential to overcome resistance to other antiretroviral therapies . F6257-6207 retains full potency against a broad range of HIV-1 mutants resistant to other antiretroviral classes, including those with naturally occurring Gag polymorphisms conferring resistance to maturation inhibitors .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-8-15(20-10-19-11)22-4-6-23(7-5-22)16(24)21-12-2-3-14(18)13(17)9-12/h2-3,8-10H,4-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUKCVTWCAXBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)
![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)
![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)
![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

